molecular formula C9H11N5O3S B2866905 N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 1351613-83-6

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2866905
CAS No.: 1351613-83-6
M. Wt: 269.28
InChI Key: DOBOYEBJDPDKOQ-UHFFFAOYSA-N
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Description

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that features a unique combination of oxadiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The thiadiazole ring can be introduced through the reaction of thiosemicarbazides with suitable electrophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide has several scientific research applications:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and as a potential inhibitor of specific biological pathways.

    Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of new drugs for various diseases.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole and thiadiazole derivatives, such as:

  • 1,3,4-oxadiazole-2-thiol
  • 1,2,3-thiadiazole-4-carboxylic acid
  • 5-(2-methoxyethyl)-1,3,4-oxadiazole-2-thiol

Uniqueness

N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5O3S/c1-5-7(18-14-11-5)8(15)10-9-13-12-6(17-9)3-4-16-2/h3-4H2,1-2H3,(H,10,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBOYEBJDPDKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NC2=NN=C(O2)CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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